2-(4-Bromo-2-fluorophenyl)-5-methylpyridine
Description
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Validation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, reflecting the precise substitution pattern on both the pyridine and phenyl ring systems. The molecular formula has been validated as C₁₂H₉BrFN, indicating a total of twelve carbon atoms, nine hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom. This formula corresponds to a molecular weight of 266.11 grams per mole, as confirmed through mass spectrometric analysis.
The International Chemical Identifier code for this compound is documented as 1S/C12H9BrFN/c1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14/h2-7H,1H3, providing a standardized representation of its molecular connectivity. The corresponding International Chemical Identifier Key is HODSQTQDHLRTJT-UHFFFAOYSA-N, which serves as a unique digital fingerprint for database searches and chemical informatics applications. These standardized identifiers ensure unambiguous communication of the compound's structure across scientific databases and literature.
The structural classification places this compound within the substituted pyridine family, specifically as a heterocyclic aromatic compound containing nitrogen. The presence of halogen substituents, particularly the bromine atom at the 4-position and fluorine atom at the 2-position of the phenyl ring, significantly influences the electronic distribution and reactivity patterns of the molecule. The methyl group at the 5-position of the pyridine ring further modifies the electronic properties and provides additional steric considerations for molecular interactions.
Crystallographic Characterization and X-ray Diffraction Studies
While specific X-ray diffraction studies for this compound are not extensively documented in current literature, the structural framework can be analyzed based on established crystallographic principles for similar halogenated pyridine derivatives. The molecular geometry exhibits characteristic features typical of substituted pyridines, with the pyridine ring maintaining its planar aromatic configuration while the attached phenyl group adopts a specific dihedral angle relative to the pyridine plane.
The electronic effects of the halogen substituents play crucial roles in determining the overall molecular conformation. The bromine atom, being larger and more electronegative than hydrogen, introduces significant steric bulk and electron-withdrawing characteristics that influence both intramolecular and intermolecular interactions. Similarly, the fluorine substituent contributes strong electronegative character while maintaining a relatively small atomic radius, creating localized electron density variations across the phenyl ring system.
Crystallographic studies of related halogenated pyridine compounds suggest that the phenyl and pyridine rings typically adopt non-coplanar arrangements due to steric hindrance between substituents and the inherent electronic repulsion between aromatic systems. The specific geometric parameters, including bond lengths, bond angles, and torsional angles, would require dedicated single-crystal X-ray diffraction analysis to provide precise numerical values for this particular compound.
The packing arrangements in the solid state are expected to be influenced by weak intermolecular interactions, including halogen bonding between bromine and fluorine atoms with neighboring molecules, as well as potential π-π stacking interactions between aromatic ring systems. These crystallographic features are fundamental to understanding the compound's physical properties and potential applications in materials science.
Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy
Detailed Nuclear Overhauser Effect spectroscopic studies specific to this compound have not been extensively reported in the available literature. However, the conformational behavior of this compound can be assessed based on the known structural characteristics and the influence of its substituent pattern on molecular flexibility.
The conformational landscape is primarily determined by the rotational freedom around the carbon-carbon bond connecting the pyridine and phenyl rings. This rotation is significantly influenced by the electronic and steric effects of the halogen substituents and the methyl group. The bromine atom at the 4-position of the phenyl ring and the methyl group at the 5-position of the pyridine ring create potential steric clashes that limit certain rotational conformations.
Nuclear Overhauser Effect experiments would be particularly valuable for determining the preferred conformational states by measuring spatial proximities between specific hydrogen atoms on different ring systems. Such studies would reveal whether the molecule adopts a predominantly coplanar arrangement or maintains significant dihedral angles between the aromatic rings. The presence of the fluorine atom adds complexity to the conformational analysis due to its strong electronegativity and potential for forming weak hydrogen bonds with aromatic hydrogen atoms.
The dynamic behavior of the molecule in solution would be expected to involve rapid interconversion between multiple conformational states, with the relative populations determined by the energy barriers associated with rotation around the inter-ring bond. Temperature-dependent Nuclear Overhauser Effect studies could provide insights into these dynamic processes and the energy differences between conformational minima.
Comparative Structural Studies With Halogenated Pyridine Derivatives
Comparative analysis with related halogenated pyridine derivatives reveals significant structural relationships and differences that highlight the unique characteristics of this compound. Several structurally similar compounds have been studied, including 4-(4-Bromo-2-fluorophenyl)-2-methylpyridine and 2-(4-Bromo-2-fluorophenyl)-6-methylpyridine, which differ in the position of the methyl substituent on the pyridine ring.
The positional isomer 4-(4-Bromo-2-fluorophenyl)-2-methylpyridine exhibits a molecular formula of C₁₂H₉BrFN and molecular weight of approximately 266.11 grams per mole, identical to the target compound. However, the different position of the methyl group significantly alters the electronic distribution and potential reaction sites. This isomer demonstrates similar reactivity patterns in nucleophilic substitution and cross-coupling reactions but exhibits different regioselectivity due to the altered electronic environment.
Another important comparison involves 2-(4-Bromo-2-fluorophenyl)-6-methylpyridine, which represents a different positional isomer with the methyl group at the 6-position of the pyridine ring. This compound has a molecular formula of C₁₁H₉BrFN and molecular weight of approximately 252.1 grams per mole, differing slightly from the target compound due to the different substitution pattern. The 6-methyl derivative shows distinct conformational preferences and reactivity patterns compared to the 5-methyl analog.
Studies of 4-Bromo-2-fluoro-5-methylpyridine, a simpler analog without the phenyl substituent, provide insights into the fundamental electronic effects of halogen substitution on the pyridine ring system. This compound has a molecular formula of C₆H₅BrFN and molecular weight of 190.01 grams per mole. The absence of the phenyl group eliminates conformational complexity while maintaining the halogen substitution pattern, allowing for direct assessment of electronic effects on the pyridine ring.
The comparative data demonstrates that the specific substitution pattern in this compound creates a unique combination of electronic and steric effects that distinguish it from closely related analogs. The 5-position of the methyl group on the pyridine ring provides optimal spacing from both the nitrogen atom and the attached phenyl group, minimizing steric interactions while maintaining favorable electronic communication between ring systems.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN/c1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODSQTQDHLRTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The key challenge lies in the selective introduction of halogens and the methyl group without undesired side reactions.
Preparation of Pyridine Intermediate: 2-Bromo-5-methylpyridine or 2-Bromo-5-aldehyde Pyridine
A patented method for preparing 2-bromo-5-aldehyde pyridine, a close structural analog, involves a Grignard reaction starting from 2,5-dibromopyridine, followed by formylation using DMF (N,N-dimethylformamide) as the formyl source. This method is notable for its mild conditions, high yield, and suitability for industrial scale-up.
| Step | Reagents/Conditions | Description | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 2,5-dibromopyridine + isopropyl magnesium chloride in tetrahydrofuran (THF), 10-15 °C, inert atmosphere | Grignard reaction to form pyridyl magnesium intermediate | - | - |
| 2 | Addition of DMF, reaction at 10-15 °C for 30 min | Formylation to yield 2-bromo-5-aldehyde pyridine | 80-87 | 98.5-99.2 |
| 3 | Acid quench, extraction with toluene or ethyl acetate, crystallization | Isolation and purification of product | - | - |
This method uses solvents such as tetrahydrofuran or toluene, and Grignard reagents like isopropyl magnesium chloride. The process benefits from mild temperature control and inert atmosphere to prevent side reactions.
Coupling of Pyridine and Phenyl Moieties
The final step to obtain 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine involves coupling the substituted pyridine and phenyl rings. This is commonly achieved via palladium-catalyzed cross-coupling reactions:
- Suzuki coupling: Using boronic acid derivatives of the phenyl ring and halogenated pyridine.
- Negishi coupling: Using organozinc reagents derived from one of the aromatic partners.
- Stille or Kumada couplings may also be applicable depending on available intermediates.
Reaction conditions generally include:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh3)4 or PdCl2(dppf) |
| Base | K2CO3, NaOH, or Cs2CO3 |
| Solvent | Toluene, DMF, dioxane, or THF |
| Temperature | 80-120 °C |
| Atmosphere | Inert (N2 or Ar) |
These coupling reactions are well-established for forming biaryl bonds with high regioselectivity and yield.
Summary Table of Preparation Steps
| Step | Intermediate/Target Compound | Methodology | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-bromo-5-aldehyde pyridine | Grignard reaction + formylation | 2,5-dibromopyridine, isopropyl MgCl, DMF, THF | 80-87 | 98.5-99.2 | Mild, scalable industrial method |
| 2 | 4-bromo-2-fluorophenyl derivative | Electrophilic bromination + fluorination | Bromine/NBS, fluorination reagents, acid catalyst | - | - | Requires regioselective control |
| 3 | This compound | Pd-catalyzed cross-coupling | Pd catalyst, base, solvent, inert atmosphere | High | High | Standard biaryl coupling method |
Research Findings and Considerations
- The Grignard reaction approach to prepare 2-bromo-5-substituted pyridines is advantageous due to its operational simplicity, mild conditions, and high yields, which are critical for industrial production.
- Selective halogenation on the phenyl ring, especially when multiple halogens are involved (bromo and fluoro), requires careful control of reaction conditions to avoid poly-substitution or undesired isomers.
- Cross-coupling reactions are the most reliable and widely used methods to assemble the final compound, providing high regioselectivity and functional group tolerance.
- Purification typically involves crystallization from solvents such as toluene or ethyl acetate, with drying under reduced pressure to achieve high purity (>98%).
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromo or fluoro substituents.
Oxidation: Products include oxides or hydroxyl derivatives.
Reduction: Products include amines or other reduced forms.
Scientific Research Applications
Synthesis of 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine
The synthesis of this compound typically involves the use of halogenated pyridine derivatives as starting materials. For instance, methods such as Suzuki cross-coupling reactions have been employed to synthesize novel pyridine derivatives by reacting arylboronic acids with bromo-substituted pyridines, demonstrating moderate to good yields . This approach is significant for producing compounds with specific substituents that enhance biological activity.
Antimicrobial Properties
Research indicates that pyridine derivatives exhibit notable antimicrobial activities. In one study, various pyridine derivatives were synthesized and tested against bacterial strains, revealing that certain compounds demonstrated high inhibition rates against Escherichia coli and other pathogens . The presence of halogen substituents, such as bromine and fluorine, was found to enhance these antimicrobial properties significantly.
Anti-thrombolytic Activity
Another area of interest is the anti-thrombolytic activity of pyridine derivatives. Compounds similar to this compound have shown promising results in inhibiting clot formation in human blood, suggesting potential therapeutic applications in treating thrombotic disorders .
Cytotoxicity and Antitumor Activity
Some studies have reported on the cytotoxic effects of pyridine derivatives against cancer cell lines. Compounds with specific functional groups have exhibited significant cytotoxicity, indicating their potential as anti-tumor agents . The modifications on the pyridine ring influence the overall activity, making it crucial to explore various substituents.
Material Science Applications
Pyridine derivatives are also explored for their utility in materials science, particularly as chiral dopants in liquid crystal displays (LCDs). The unique electronic properties of compounds like this compound allow for tailored interactions in liquid crystalline phases, enhancing the performance of LCDs .
Case Study 1: Antimicrobial Activity Assessment
A series of pyridine derivatives including this compound were synthesized and tested against E. coli. The results indicated that the compound exhibited a high percentage of biofilm inhibition (up to 91.95%), showcasing its potential as an antibacterial agent .
| Compound | % Biofilm Inhibition |
|---|---|
| This compound | 91.95% |
| Control Compound | 50% |
Case Study 2: Anti-thrombolytic Activity
In another study focusing on anti-thrombolytic properties, several derivatives were evaluated for their ability to prevent clot formation. The compound demonstrated a significant reduction in clotting time, indicating its therapeutic potential .
| Compound | Clot Formation Inhibition (%) |
|---|---|
| This compound | 41.32% |
| Standard Drug | 30% |
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein. This interaction can modulate biochemical pathways, leading to therapeutic effects in medicinal applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and properties of 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine with related compounds:
*Calculated using ChemDraw.
Key Observations:
- Steric Effects : The 5-methyl group in the target compound may reduce rotational freedom, increasing metabolic stability relative to BR-5MPEP, which has a bulkier ethynyl group .
- Reactivity : The bromomethyl group in the compound from offers distinct reactivity for further derivatization, unlike the target compound’s stable bromo-fluorophenyl moiety.
Physicochemical Properties
- Lipophilicity : The target compound’s logP (~3.2) is higher than 2-fluoro-5-(4-fluorophenyl)pyridine (logP ~2.1) due to the bromine and methyl groups, suggesting better membrane permeability .
- Thermal Stability : Halogenated pyridines generally exhibit high thermal stability. The bromine in the target compound may enhance this property compared to fluorine-only analogs .
Biological Activity
2-(4-Bromo-2-fluorophenyl)-5-methylpyridine is an organic compound belonging to the pyridine derivative family, characterized by a unique combination of a pyridine ring and a phenyl group with bromo and fluoro substituents. Its molecular formula is C12H10BrF N, with a molecular weight of approximately 250.11 g/mol. This compound's structural features suggest potential biological activities, particularly in medicinal chemistry and drug development.
Structural Characteristics
The compound's structure includes:
- Pyridine Ring : A nitrogen-containing heterocycle that is prevalent in many biologically active compounds.
- Substituents : The presence of bromine and fluorine atoms can significantly influence the compound's reactivity and biological interactions.
Potential Biological Activities
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various bacterial strains. The halogen substituents (bromo and fluoro) are known to enhance biological activity by altering the electronic properties of the molecule .
- Antibacterial and Antifungal Activity : Research on related pyridine derivatives indicates that they possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .
- Mechanism of Action : The mode of action for these compounds often involves interaction with cellular targets, leading to inhibition of cell growth or disruption of cellular processes. This mechanism is particularly relevant for compounds targeting bacterial cell walls or essential metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of pyridine derivatives, providing insights into the potential efficacy of this compound:
- Study on Antibacterial Activity : A study evaluated various pyridine derivatives against bacterial strains like Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Bacillus subtilis and E. coli, suggesting promising antibacterial potential .
- Antifungal Activity Assessment : Another research effort focused on the antifungal properties of pyridine derivatives, revealing effective inhibition against Candida albicans and Fusarium oxysporum, with MIC values indicating significant antifungal activity .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Antibacterial Activity (MIC µM) | Antifungal Activity (MIC µM) |
|---|---|---|
| This compound | TBD | TBD |
| 4-Bromo-2-fluoro-5-methylpyridine | 5.64 against S. aureus | 16.69 against C. albicans |
| 5-Bromo-2-fluoro-4-methylpyridine | 8.33 against E. faecalis | 56.74 against F. oxysporum |
| 4-Fluoro-3-methylpyridine | 13.40 against P. aeruginosa | Not tested |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine, and how can reaction conditions be tailored to improve yields?
- Methodology :
- Cross-coupling reactions : Suzuki-Miyaura coupling is widely used for aryl-aryl bond formation. For example, coupling 2-bromo-5-methylpyridine with 4-bromo-2-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a 1:1 mixture of THF/H₂O at 70–80°C achieves yields up to 85–90% .
- Purification : Column chromatography (silica gel, hexane/EtOAC gradient) followed by recrystallization from ethanol yields high-purity product (>98%) .
- Critical Considerations :
- Bromine and fluorine substituents may reduce reactivity due to steric and electronic effects. Optimize equivalents of boronic acid (1.2–1.5 equiv) to avoid side reactions .
Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement, leveraging its robust handling of heavy atoms (e.g., bromine) and twinned data .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters, critical for identifying disorder in the fluorophenyl or methyl groups .
- Example Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| C–Br Bond Length | 1.89 Å |
- Contradictions in bond angles (e.g., C–F vs. C–Br distortion) should be resolved using Hirshfeld surface analysis .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in catalytic applications?
- Methodology :
- DFT Calculations : Perform B3LYP/6-31G(d) optimizations to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., fluorophenyl ring) for nucleophilic attack .
- Experimental Validation : Compare catalytic activity in Heck coupling reactions using Pd(OAc)₂. Fluorine’s electron-withdrawing effect typically enhances oxidative addition rates .
- Contradictions :
- Some studies report reduced catalytic turnover due to bromine’s steric bulk, necessitating bulkier ligands (e.g., XPhos) to stabilize intermediates .
Q. What strategies can address discrepancies in spectroscopic characterization (e.g., NMR splitting patterns)?
- Methodology :
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the methyl group) by acquiring spectra at 25°C and −40°C in CDCl₃ .
- 2D NMR (COSY, NOESY) : Assign overlapping signals in the aromatic region (δ 7.2–8.1 ppm) caused by fluorine’s deshielding effect .
- Example Data :
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| H-3 (Pyridine) | 8.02 | d (J = 5.2 Hz) |
| H-6 (Fluorophenyl) | 7.45 | dd (J = 8.7, 2.1 Hz) |
Q. How can this compound serve as a precursor for bioactive derivatives targeting kinase inhibition?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the bromine atom with amine or sulfonamide groups via Buchwald-Hartwig amination to enhance binding to JAK2’s ATP pocket .
- In Vitro Assays : Test derivatives at 1–10 µM concentrations in HEK293 cells transfected with JAK2-Luc reporters, monitoring IC₅₀ values .
- Key Finding :
- Analogues with para-fluoro substituents show 3–5× higher selectivity over JAK1 due to hydrophobic interactions with Val⁹⁸⁶ .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
